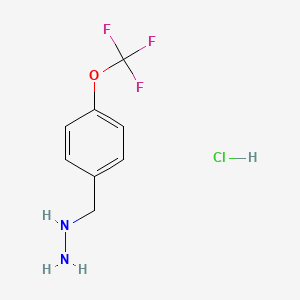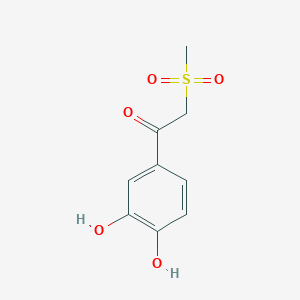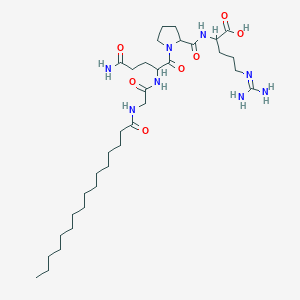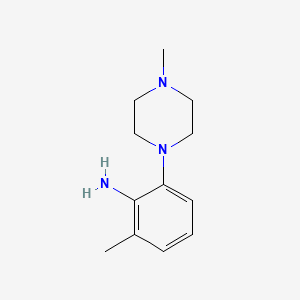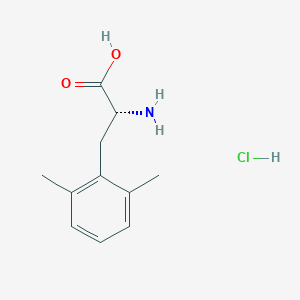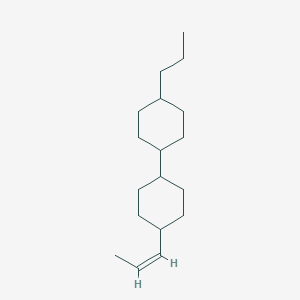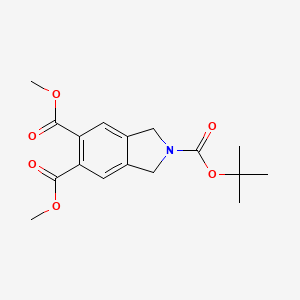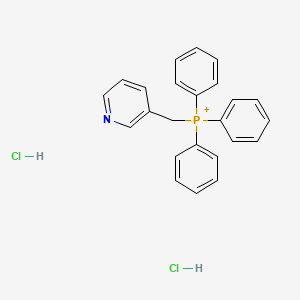
Triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride is an organophosphorus compound with the molecular formula C24H21ClNP It is a quaternary phosphonium salt that features a triphenylphosphine moiety bonded to a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride typically involves the reaction of triphenylphosphine with a pyridin-3-ylmethyl halide under suitable conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
Ph3P+Pyridin-3-ylmethyl halide→Ph3P+(Pyridin-3-ylmethyl)X−
where X is a halide ion, such as chloride. The product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phosphonium salt can be oxidized to form phosphine oxide.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include triphenylphosphine oxide, reduced phosphine derivatives, and substituted phosphonium salts.
Scientific Research Applications
Triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and as a catalyst in various reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The phosphonium group can facilitate the formation of stable complexes with metal ions, which can further modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used as a ligand in coordination chemistry.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a reagent in organic synthesis.
Triphenylphosphonium chloride: A related phosphonium salt with similar chemical properties.
Uniqueness
Triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride is unique due to the presence of the pyridin-3-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its utility in various research applications.
Properties
Molecular Formula |
C24H23Cl2NP+ |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride |
InChI |
InChI=1S/C24H21NP.2ClH/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23,24-16-8-3-9-17-24)20-21-11-10-18-25-19-21;;/h1-19H,20H2;2*1H/q+1;; |
InChI Key |
DSZOIWAUHRGQQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



